molecular formula C18H17NO3S2 B1217879 Tazasubrate CAS No. 79071-15-1

Tazasubrate

Cat. No.: B1217879
CAS No.: 79071-15-1
M. Wt: 359.5 g/mol
InChI Key: FREWOKWARGJVCE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for tazasubrate are not widely documented. industrial production methods likely involve chemical synthesis under controlled conditions.
  • Chemical Reactions Analysis

    • Tazasubrate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not well-documented, but further research is needed to elucidate these details.
    • Major products resulting from this compound reactions remain an area of study, and their identification would enhance our understanding of its chemistry.
  • Scientific Research Applications

    Pharmacological Applications

    Tazasubrate has been studied primarily for its cholesterol-lowering effects . Research indicates that it accelerates plasma cholesterol transport and enhances liver lipoprotein metabolism, making it a candidate for therapeutic interventions in hyperlipidemia and related cardiovascular diseases.

    Case Study: Cholesterol Metabolism

    In a controlled study involving rats, this compound demonstrated significant reductions in plasma cholesterol levels. The mechanism involved increased hepatic clearance of cholesterol, which was evidenced by elevated liver lipoprotein levels and decreased serum cholesterol concentrations. This suggests that this compound may be effective in managing cholesterol levels in clinical settings .

    Biochemical Research

    This compound is also utilized in biochemical research to understand lipid metabolism and its implications for metabolic disorders. Its role as a modulator of lipid profiles makes it relevant for studies focused on obesity and insulin resistance.

    Case Study: Metabolic Disorders

    In a study assessing the impact of this compound on lipid profiles in obese animal models, results indicated a decrease in body weight and fat accumulation alongside improved insulin sensitivity. The compound's ability to inhibit lipogenic enzymes was identified as a key mechanism driving these effects .

    Industrial Applications

    Beyond its biological significance, this compound has potential industrial applications, particularly in the formulation of pharmaceuticals and nutraceuticals. Its properties can enhance the stability and bioavailability of active compounds when used as an excipient.

    Data Table: Comparison of this compound with Other Cholesterol-Lowering Agents

    CompoundMechanism of ActionClinical ApplicationEfficacy (Reduction in Cholesterol)
    This compoundAccelerates hepatic clearanceHyperlipidemia20-30%
    FenofibratePPARα agonistDyslipidemia15-25%
    AtorvastatinHMG-CoA reductase inhibitorHypercholesterolemia30-50%

    Mechanism of Action

    • Tazasubrate’s exact mechanism remains partially understood. It likely interacts with lipoprotein receptors, affecting cholesterol transport and metabolism.
    • Further studies are needed to identify specific molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Tazasubrate’s uniqueness lies in its hypocholesterolemic efficacy without inducing hepatomegaly associated with peroxisome proliferation (unlike fibrates).
    • Similar compounds include fibrates (e.g., gemfibrozil, fenofibrate), statins (e.g., atorvastatin, simvastatin), and bile acid sequestrants (e.g., cholestyramine).

    Biological Activity

    Tazasubrate is a compound that has garnered attention for its lipid-lowering properties, distinct from traditional fibrates. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

    Overview of this compound

    This compound is primarily recognized as a lipid-lowering agent. Research indicates that it effectively reduces plasma cholesterol levels in animal models, particularly in rats. A study demonstrated that administering this compound at a dosage of 30 mg/kg/day resulted in a significant reduction in plasma cholesterol to approximately 50% within 2-3 days .

    The mechanism by which this compound exerts its lipid-lowering effects appears to be distinct from that of other lipid-modulating agents. Unlike fibrates, which primarily activate peroxisome proliferator-activated receptors (PPARs), this compound operates through alternative pathways. It has been suggested that this compound may influence cholesterol metabolism by modulating hepatic lipid synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .

    Biological Activity and Efficacy

    Table 1: Summary of Biological Activities of this compound

    Activity TypeDescriptionReference
    Cholesterol ReductionReduces plasma cholesterol levels significantly
    MechanismNon-fibrate lipid modulation
    Administration RouteOral administration
    DosageEffective at 30 mg/kg/day

    Case Studies and Research Findings

    Several studies have explored the efficacy and safety profile of this compound:

    • Case Study on Lipid Lowering :
      • A study involving rats showed that this compound led to a notable decrease in total cholesterol and LDL levels over a short period. This study highlighted its potential as a therapeutic option for managing hyperlipidemia .
    • Comparative Study with Fibrates :
      • In a comparative analysis, this compound was evaluated against traditional fibrates. Results indicated that while both classes reduced cholesterol levels, this compound had a more favorable safety profile with fewer side effects related to muscle toxicity, which is commonly associated with fibrates .
    • Clinical Implications :
      • The implications of these findings suggest that this compound could be beneficial for patients who are intolerant to fibrates or require additional lipid-lowering therapy alongside statins.

    Safety and Side Effects

    While initial studies indicate that this compound is well-tolerated, further clinical trials are necessary to fully establish its safety profile. Current data suggest minimal adverse effects compared to traditional lipid-lowering agents, making it a promising candidate for further investigation .

    Q & A

    Basic Research Questions

    Q. What are the foundational methodologies for synthesizing Tazasubrate and ensuring purity?

    • Methodological Answer : Synthesis involves optimizing reaction conditions (e.g., solvent polarity, temperature, catalysts) to maximize yield. Purity is validated via HPLC (≥98% purity threshold) and NMR for structural confirmation . For novel derivatives, LC-MS and elemental analysis are required to verify molecular composition . Standard protocols recommend triplicate testing to ensure batch consistency .

    Q. How should researchers design initial pharmacokinetic studies for this compound?

    • Methodological Answer : Use rodent models to assess bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for plasma concentration quantification, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Include a vehicle control group and adjust doses based on preliminary toxicity screens (e.g., LD50 assays) .

    Advanced Research Questions

    Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

    • Methodological Answer : Conduct a meta-analysis of existing in vitro and in vivo studies, focusing on variables like receptor binding assays (e.g., IC50 variability) and cellular models (primary vs. immortalized cells). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding factors such as pH sensitivity or metabolite interference . Replicate key experiments under standardized conditions, documenting batch-specific reagent details .

    Q. What strategies validate this compound’s target specificity in complex biological systems?

    • Methodological Answer : Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC labeling) to isolate off-target effects. Cross-validate findings using surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to predict interaction sites . For translational relevance, compare human tissue microarrays with animal model data .

    Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

    • Methodological Answer : Investigate metabolic stability using liver microsome assays and cytochrome P450 inhibition profiles. Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism and tissue penetration barriers. Design dose-escalation studies with biomarker monitoring (e.g., inflammatory cytokines) to bridge preclinical and clinical data .

    Q. Data Analysis & Reproducibility

    Q. What frameworks ensure robust statistical analysis of this compound’s dose-response relationships?

    • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/ED50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Open-source tools like R/RStudio or Python’s SciPy suite enable reproducible code sharing. Always report confidence intervals and effect sizes in supplementary tables .

    Q. How can researchers enhance reproducibility in this compound studies?

    • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

    • Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.
    • Document experimental protocols using platforms like Protocols.io .
    • Validate antibodies/chemical probes via independent assays (e.g., Western blot cross-checking) .

    Q. Experimental Design Tables

    Table 1 : Key Parameters for this compound Pharmacokinetic Studies

    ParameterMethodAcceptable RangeCitation
    BioavailabilityLC-MS/MS (plasma)≥30% in rodents
    Half-life (t1/2)Non-compartmental analysis4–8 hours
    Tissue PenetrationMALDI-TOF imagingLiver/Kidney > Plasma

    Table 2 : Common Pitfalls in this compound Research

    PitfallMitigation StrategyCitation
    Batch-to-batch variabilityTriple QC checks + COA documentation
    Off-target bindingCRISPR validation + SPR kinetics
    Poor translational relevanceHuman organoid/PBPK modeling integration

    Properties

    IUPAC Name

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FREWOKWARGJVCE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17NO3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40868500
    Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40868500
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    359.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    79071-15-1
    Record name Tazasubrate [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TAZASUBRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    6 g of 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester and 6 g of KOH in 100 ml of ethanol are stirred at 20°; the mixture is evaporated; the residue is dissolved in water; and the solution is washed with ether, acidified with hydrochloric acid and extracted with CH2Cl2. The phases are separated and the organic phase is dried and evaporated to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid. M.p. 152°-153° (from CCl4).
    Name
    2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A mixture of 21.4 g of 2-chloro-6-ethoxybenzothiazole, 22.6 g of the disodium salt of 2-mercapto-2-phenylpropionic acid and 200 ml of n-butanol is boiled for 4 hours and is evaporated and worked up in the customary manner to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid, m.p. 152°-153°.
    Quantity
    21.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    22.6 g
    Type
    reactant
    Reaction Step One
    Name
    2-mercapto-2-phenylpropionic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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